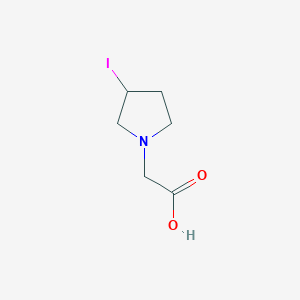
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride
Vue d'ensemble
Description
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized through a specific method and has been shown to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride has several potential applications in scientific research. One of the most promising applications is its use as a tool compound in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between two specific proteins, which has important implications for the development of new therapies for various diseases. Additionally, this compound has been used in the study of various cellular signaling pathways, including the mTOR pathway and the Akt pathway.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride involves its ability to inhibit protein-protein interactions. Specifically, this compound has been shown to disrupt the interaction between two specific proteins, which leads to downstream effects on cellular signaling pathways. This mechanism of action has important implications for the development of new therapies for various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride has several biochemical and physiological effects. One of the most notable effects is its ability to inhibit the proliferation of cancer cells. This compound has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. Additionally, this compound has been shown to have neuroprotective effects, which has important implications for the development of new therapies for neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride in lab experiments is its specificity. This compound has been shown to have a high degree of specificity for its target proteins, which makes it a valuable tool for studying protein-protein interactions. Additionally, this compound has been shown to be relatively stable and easy to handle, which makes it a convenient tool for lab experiments.
One of the major limitations of using 2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, which means that care must be taken when handling and using this compound in lab experiments. Additionally, this compound may not be suitable for all types of experiments, as its mechanism of action is specific to certain cellular signaling pathways.
Orientations Futures
There are several future directions for the study of 2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride. One potential direction is the development of new therapies for cancer and neurodegenerative diseases based on the compound's ability to inhibit protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other cellular signaling pathways. Finally, the synthesis method of this compound could be optimized further to improve yields and purity of the final product.
Propriétés
IUPAC Name |
2-methylsulfanyl-4,6-bis(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S.2ClH/c1-24-17-20-15(22-11-13-2-6-18-7-3-13)10-16(21-17)23-12-14-4-8-19-9-5-14;;/h10,13-14,18-19H,2-9,11-12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXKXVJHQPLXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OCC2CCNCC2)OCC3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B3234638.png)

![2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester](/img/structure/B3234647.png)
![{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B3234654.png)




![[3-(Toluene-4-sulfonyloxymethyl)-piperidin-1-yl]-acetic acid](/img/structure/B3234679.png)
![1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone](/img/structure/B3234701.png)


![[(1-Benzyl-piperidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B3234729.png)